molecular formula C18H16Cl4N2O2 B4795743 N,N'-bis(3,4-dichlorobenzyl)succinamide

N,N'-bis(3,4-dichlorobenzyl)succinamide

Cat. No.: B4795743
M. Wt: 434.1 g/mol
InChI Key: SITJSRCMQZGNRF-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dichlorobenzyl)succinamide: is an organic compound characterized by the presence of two 3,4-dichlorobenzyl groups attached to a succinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3,4-dichlorobenzyl)succinamide typically involves the reaction of 3,4-dichlorobenzylamine with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3,4-dichlorobenzylamine by reacting 3,4-dichlorobenzyl chloride with ammonia.

    Step 2: Reaction of 3,4-dichlorobenzylamine with succinic anhydride to form N,N’-bis(3,4-dichlorobenzyl)succinamide.

Industrial Production Methods: Industrial production of N,N’-bis(3,4-dichlorobenzyl)succinamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3,4-dichlorobenzyl)succinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N,N’-bis(3,4-dichlorobenzyl)succinamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for further investigation in drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry: In industrial applications, N,N’-bis(3,4-dichlorobenzyl)succinamide is used in the production of specialty chemicals. Its unique chemical structure makes it valuable for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dichlorobenzyl)succinamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N’-bis(3,4-dichlorobenzyl)terephthalamide
  • 3,4-dichlorobenzyl bromide
  • 3,4-dichlorobenzyl chloride

Comparison: N,N’-bis(3,4-dichlorobenzyl)succinamide is unique due to its succinamide backbone, which distinguishes it from other similar compounds. The presence of the succinamide group imparts specific chemical and physical properties, making it suitable for particular applications that other compounds may not fulfill.

Properties

IUPAC Name

N,N'-bis[(3,4-dichlorophenyl)methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl4N2O2/c19-13-3-1-11(7-15(13)21)9-23-17(25)5-6-18(26)24-10-12-2-4-14(20)16(22)8-12/h1-4,7-8H,5-6,9-10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITJSRCMQZGNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCC(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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